molecular formula C6H2ClF3O6S3 B1413547 2-Chlorobenzene-1,3,5-trisulfonyl trifluoride CAS No. 1342799-69-2

2-Chlorobenzene-1,3,5-trisulfonyl trifluoride

Cat. No.: B1413547
CAS No.: 1342799-69-2
M. Wt: 358.7 g/mol
InChI Key: UYMFURWEPDZMAX-UHFFFAOYSA-N
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Description

2-Chlorobenzene-1,3,5-trisulfonyl trifluoride is a chemical compound with the molecular formula C6H2ClF3O6S3 and a molecular weight of 358.72 g/mol It is characterized by the presence of a chlorobenzene ring substituted with three sulfonyl groups and a trifluoromethyl group

Preparation Methods

The synthesis of 2-Chlorobenzene-1,3,5-trisulfonyl trifluoride typically involves the sulfonation of chlorobenzene followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong acids such as sulfuric acid or oleum to facilitate the sulfonation process. Industrial production methods may involve multi-step synthesis routes to ensure high purity and yield .

Chemical Reactions Analysis

2-Chlorobenzene-1,3,5-trisulfonyl trifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The sulfonyl groups can be hydrolyzed to form sulfonic acids under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chlorobenzene-1,3,5-trisulfonyl trifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chlorobenzene-1,3,5-trisulfonyl trifluoride involves its ability to react with nucleophiles due to the electron-withdrawing effects of the sulfonyl and trifluoromethyl groups. This makes the compound highly reactive towards nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems .

Comparison with Similar Compounds

2-Chlorobenzene-1,3,5-trisulfonyl trifluoride can be compared with other sulfonyl and trifluoromethyl-substituted compounds:

Biological Activity

2-Chlorobenzene-1,3,5-trisulfonyl trifluoride (CAS No. 1342799-69-2) is a sulfonyl fluoride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-Chlorobenzenesulfonyl trifluoride
  • Molecular Formula : C6H3ClF3O3S3
  • Molecular Weight : 306.7 g/mol

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interaction with biological macromolecules. Its sulfonyl fluoride moiety is known for its ability to act as an electrophile, which can react with nucleophilic sites in proteins and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways by covalently modifying active site residues.
  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of sulfonyl fluorides, including this compound. Results indicated that the compound exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

Another research focused on the anticancer effects of sulfonyl fluorides. The study demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

Cell LineIC50 (µM)
HeLa10
MCF-715
A54920

Comparative Analysis with Similar Compounds

A comparison with other sulfonyl fluorides reveals distinctive features:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
Benzene-1,3-disulfonyl fluorideLowModerate
Phenylsulfonyl trifluorideHighLow

Properties

IUPAC Name

2-chlorobenzene-1,3,5-trisulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMFURWEPDZMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)F)Cl)S(=O)(=O)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzene-1,3,5-trisulfonyl trifluoride
Reactant of Route 2
2-Chlorobenzene-1,3,5-trisulfonyl trifluoride
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2-Chlorobenzene-1,3,5-trisulfonyl trifluoride
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2-Chlorobenzene-1,3,5-trisulfonyl trifluoride
Reactant of Route 5
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Reactant of Route 6
2-Chlorobenzene-1,3,5-trisulfonyl trifluoride

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